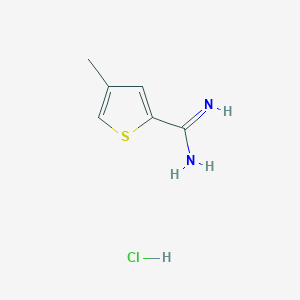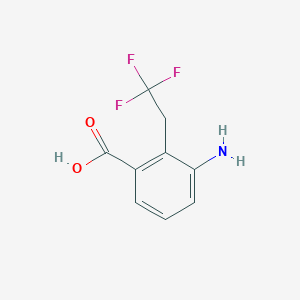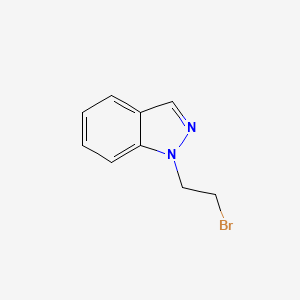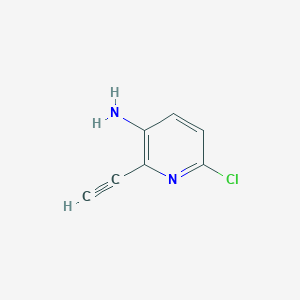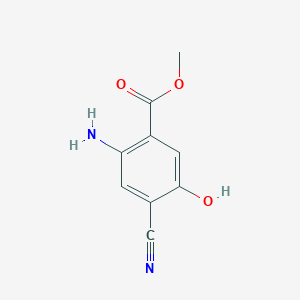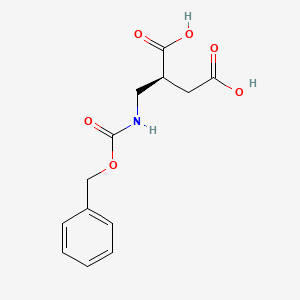
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, and a succinic acid moiety. Its stereochemistry is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of an amino acid derivative with a benzyloxycarbonyl group, followed by a series of reactions to introduce the succinic acid moiety. The reaction conditions often include the use of protecting groups, catalysts, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid: The enantiomer of the compound with different stereochemistry.
N-Benzyloxycarbonyl-L-glutamic acid: A similar compound with a different amino acid backbone.
N-Benzyloxycarbonyl-L-aspartic acid: Another related compound with a different succinic acid derivative.
Uniqueness
(S)-2-((((Benzyloxy)carbonyl)amino)methyl)succinic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Eigenschaften
Molekularformel |
C13H15NO6 |
|---|---|
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
(2S)-2-(phenylmethoxycarbonylaminomethyl)butanedioic acid |
InChI |
InChI=1S/C13H15NO6/c15-11(16)6-10(12(17)18)7-14-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 |
InChI-Schlüssel |
HUYOAMJOIPBORO-JTQLQIEISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)COC(=O)NC[C@H](CC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCC(CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
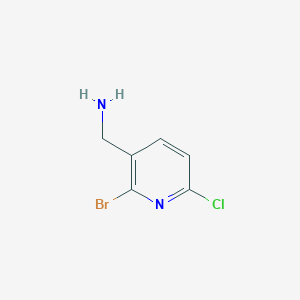
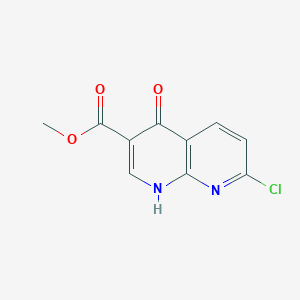
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![8-Methoxy-1',3',3'-trimethylspiro[chromene-2,2'-indolin]-6-amine](/img/structure/B13126162.png)
